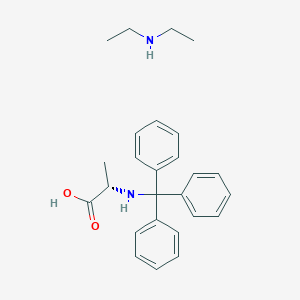

Diethylamine (S)-2-(tritylamino)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethylamine is a secondary amine which belongs to the class of dialkylamines . It’s used in a variety of applications including the manufacturing of DEET (an active ingredient in most insect repellent products), rubber accelerator, and pharmaceuticals . The trityl group (triphenylmethyl) is a common protecting group in organic chemistry, often used in the protection of alcohols.

Synthesis Analysis

Diethylamine can be synthesized from ethanol and ammonia under elevated temperature and pressure . The trityl group can be introduced through various methods, one of which is the reaction of an alcohol with triphenylmethyl chloride.Chemical Reactions Analysis

Amines, including diethylamine, act as nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom . They can react with halogenoalkanes, acyl chlorides, and acid anhydrides .Physical And Chemical Properties Analysis

Diethylamine is a colorless liquid with an ammonia-like odor . It’s miscible with water, alcohol, ether, chloroform, and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen

Pharmacological Research on Lysergic Acid Diethylamide (LSD)

Lysergic acid diethylamide (LSD), a compound with a structure that includes diethylamine, has been extensively studied for its psychoactive effects. Initially synthesized in 1938, LSD was explored during the 1950s and 1960s for psychiatric research, including "experimental psychosis" and psychotherapeutic procedures. Recent interest in LSD has focused on its potential for elucidating neural mechanisms of consciousness and experimental treatments for conditions like cluster headaches and terminal illness anxiety (Passie et al., 2008).

Environmental Impact of Amines

A review on the concentrations, sources, fate, and toxicity of amines in surface waters highlights the emergence of amine-based post-combustion CO2 capture technologies as new significant sources of environmental amines. This review underscores the importance of understanding the environmental presence and impacts of amines, which could relate to the broader category of compounds including diethylamine derivatives (Poste et al., 2014).

Novel Drug Formulations

Recent advancements in pharmaceutical formulations have explored the use of oleogels as bases for topical applications, including those containing active ingredients like diclofenac diethylamine. The oleogel base offers benefits such as stability, simplicity in manufacturing, and efficacy, which could be relevant for developing formulations with specific compounds like "Diethylamine (S)-2-(tritylamino)propanoate" (Balasubramanian et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-ethylethanamine;(2S)-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2.C4H11N/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,23H,1H3,(H,24,25);5H,3-4H2,1-2H3/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGPLCPGMCXDCL-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558446 |

Source

|

| Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylamine (S)-2-(tritylamino)propanoate | |

CAS RN |

80514-65-4 |

Source

|

| Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.